Deoxynivalenol

Description

This compound has been reported in Fusarium graminearum, Fusarium culmorum, and Euglena gracilis with data available.

This compound is found in cereals and cereal products. This compound is produced by Fusarium graminearum and Fusarium roseum, responsible for headblight in cereals Vomitoxin, also known as this compound (DON), is a type B trichothecene, an epoxy-sesquiterpeneoid. This mycotoxin occurs predominantly in grains such as wheat, barley, oats, rye, and maize, and less often in rice, sorghum, and triticale. The occurrence of this compound is associated primarily with Fusarium graminearum (Gibberella zeae) and F. culmorum, both of which are important plant pathogens which cause Fusarium head blight in wheat and Gibberella ear rot in maize. This compound is a direct relationship between the incidence of Fusarium head blight and contamination of wheat with this compound has been established. The incidence of Fusarium head blight is strongly associated with moisture at the time of flowering (anthesis), and the timing of rainfall, rather than the amount, is the most critical factor. Furthermore, this compound contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use this compound belongs to the family of Trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetly, or other substituents [1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).

Properties

IUPAC Name |

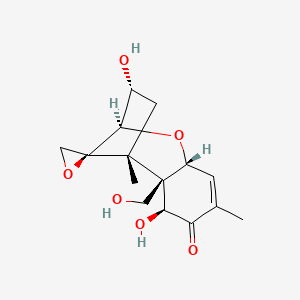

(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINOMUASTDIRTM-QGRHZQQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020382 | |

| Record name | Vomitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Deoxynivalenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble to 30 nM in ethanol, Soluble in polar organic solvents (e.g., aqueous methanol, ethanol, chloroform, acetonitrile, and ethyl acetate) and water[NTP; Chemical Information Review Document for Deoxynivalenol | |

| Record name | DEOXYNIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from ethyl acetate + petroleum ether, Crystals from methanol (aqueous) | |

CAS No. |

51481-10-8 | |

| Record name | Deoxynivalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxynivalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vomitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYNIVALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT37HYP23V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEOXYNIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151-153 °C | |

| Record name | DEOXYNIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action

Target of Action

Deoxynivalenol (DON) primarily targets the ribosome , binding to its 60S subunit. This interaction disrupts protein synthesis, leading to a cascade of cellular effects.

Mode of Action

Upon binding to the ribosome, DON induces ribotoxic stress , disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death. It also activates mitogen-activated protein kinases (MAPK) through a process known as the ribotoxic stress response (RSR).

Biochemical Pathways

The biochemical pathways affected by DON are diverse. It alters neuroendocrine signaling, induces proinflammatory gene expression, disrupts the growth hormone axis, and compromises gut integrity. Additionally, DON has been reported to inhibit the TNF-α-induced NF-κB signaling pathway.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for DON in humans are not fully known, extrapolation from animal models suggests that DON has a plasma clearance of 0.24 L/(h×kg) and a volume of distribution of 1.24 L/kg. These parameters suggest that DON may have a bioavailability ranging from 50% to 90%.

Result of Action

The effects of DON are dose-dependent and can be both acute and chronic. Acute exposure can cause symptoms like abdominal pain, anorexia, diarrhea, increased salivation, vomiting, and malaise. Chronic exposure can lead to changes in dietary efficacy, weight loss, and anorexia. At the cellular level, DON can cause apoptosis, cell cycle arrest, and immunosuppression.

Action Environment

The production and action of DON are influenced by environmental factors. For instance, humidity and intensive rainfall during and after anthesis result in increased DON production. Furthermore, DON is stable at cooking temperatures and in animal feed processing, which can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Deoxynivalenol plays a significant role in biochemical reactions. It is a type-B trichothecene that Fusarium graminearum and Fusarium culmorum typically produce. At the molecular level, this compound disrupts normal cell function by inhibiting protein synthesis via binding to the ribosome and by activating critical cellular kinases involved in signal transduction related to proliferation, differentiation, and apoptosis.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing ribotoxic stress, thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death. Pathophysiologic effects associated with this compound include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the ribosome, induces a ribotoxic stress leading to the activation of MAP kinases, cellular cell-cycle arrest and apoptosis. This disruption of macromolecule synthesis, cell signaling, differentiation, proliferation, and death is a key aspect of this compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable at high temperatures and low pH, and wheat contaminated with this compound is still toxic after 4 years of storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In experimental animal models, acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly absorbed following ingestion and is mainly metabolized in the liver through glucuronidation and excreted in urine.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is first enriched in the plasma, liver and kidney and subsequently accumulates in the intestine.

Biological Activity

Deoxynivalenol (DON), also known as vomitoxin, is a trichothecene mycotoxin primarily produced by the Fusarium species, particularly Fusarium graminearum and Fusarium culmorum. It is commonly found in cereal grains such as wheat, barley, and corn, and poses significant health risks to humans and animals due to its toxicological effects.

Chemical Structure

This compound has a complex chemical structure that contributes to its biological activity. Its molecular formula is C15H20O6, and it has a molecular weight of 296.33 g/mol. The structure includes multiple hydroxyl groups that are crucial for its interaction with biological systems.

Mechanisms of Toxicity

This compound exhibits various biological activities that lead to its toxic effects:

- Gastrointestinal Effects : DON is known to induce vomiting and anorexia in animals, leading to significant feed refusal. Studies indicate that DON activates serotonin receptors in the central nervous system, which triggers emetic responses .

- Immune System Impact : DON has immunosuppressive properties, affecting both humoral and cellular immunity. It can inhibit lymphocyte proliferation and cytokine production, leading to increased susceptibility to infections .

- Oxidative Stress : Exposure to DON increases the production of reactive oxygen species (ROS), resulting in oxidative stress that can damage cellular components, including lipids, proteins, and DNA .

Case Studies

- Dairy Cows : A study assessed the absorption of DON in lactating cows after administering a single oral dose. Blood levels peaked at 200 ng/ml within approximately 4.7 hours post-administration, with rapid clearance observed thereafter . The presence of conjugated forms of DON was noted, suggesting metabolic processing.

- Porcine Models : Research involving pigs indicated that dietary exposure to DON resulted in heightened inflammatory responses and altered gut microbiota composition. This study highlighted the significance of DON in exacerbating viral infections such as porcine reproductive and respiratory syndrome virus (PRRSV) .

- Aged Mice : Another study compared the effects of DON on aged versus adult mice. Aged mice exhibited greater feed refusal and increased plasma levels of pro-inflammatory cytokines following DON exposure, indicating heightened sensitivity in older populations .

Detoxification Strategies

Given the health risks associated with DON exposure, various detoxification methods have been explored:

- Biological Detoxification : Microorganisms such as Nocardioides and Devosia have shown potential in degrading DON into less toxic metabolites through oxidation and epimerization processes . For instance, Devosia mutans can convert DON into 3-epi-DON, which exhibits significantly lower toxicity.

- Glycosylation : Enzymatic glycosylation has emerged as a promising method for detoxifying DON. UDP-glycosyltransferases from plants have been identified that can effectively conjugate DON into less harmful forms .

Table: Summary of Biological Effects of this compound

Scientific Research Applications

Toxicological Effects

Deoxynivalenol has been extensively studied for its toxicological effects, which include:

- Acute Toxicity : Studies have shown that this compound can cause vomiting, diarrhea, and gastrointestinal distress in humans and animals. In a study involving B6C3F1 mice, administration of this compound resulted in decreased body weight gain and feed consumption, alongside hematological effects .

- Chronic Toxicity : Long-term exposure to this compound has been linked to immune system suppression. Research indicates that it alters serum immunoglobulin levels and can lead to conditions such as IgA nephropathy .

- Genotoxicity : this compound has been shown to induce DNA damage in various cell types. For instance, it increased DNA fragmentation in Vero cells and human Caco-2 cells in a dose-dependent manner .

Applications in Food Safety

Given its prevalence in food products, this compound poses significant challenges for food safety:

- Detection Methods : Various analytical techniques have been developed for the detection of this compound in food products, including high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA). These methods are crucial for monitoring contamination levels in cereals and animal feeds .

-

Detoxification Strategies : Effective detoxification methods are essential for mitigating the impacts of this compound. Recent advances include:

- Biological Detoxification : Utilizing microbial strains or enzymes that can degrade this compound into less harmful compounds. This method is favored due to its specificity and minimal environmental impact .

- Physical and Chemical Treatments : Approaches such as heat treatment or chemical adsorption have been explored; however, they may affect the nutritional quality of food products .

Case Studies

Several case studies illustrate the impact of this compound on health and agriculture:

- Dairy Cattle Study : A study involving lactating cows showed that administration of this compound led to detectable levels in serum and milk. The maximum blood levels were observed within hours post-administration, indicating rapid absorption . This highlights the importance of monitoring feed for mycotoxin contamination.

- Human Exposure Assessment : A human intervention study assessed urinary excretion profiles after controlled exposure to this compound. Results indicated that glucuronides of this compound were prevalent biomarkers, emphasizing the need for ongoing surveillance of dietary exposure to mycotoxins .

- Impact on Plant Health : Research has demonstrated that this compound affects plant cell functions, influencing the colonization process by Fusarium species. This interaction is critical for understanding the dynamics between mycotoxin-producing fungi and crop health .

Preparation Methods

Microbial Production and Initial Extraction of Deoxynivalenol

Fungal Cultivation and Mycotoxin Biosynthesis

DON is synthesized by Fusarium graminearum and related species under specific environmental conditions, particularly in cereal crops like wheat, corn, and rice. The fungal strain JYH, when cultured on rice medium, produced 1.16 mg of DON per gram of substrate, while field-infected moldy corn contained 1.30 mg/g. Optimal growth conditions—25–28°C, 70–80% humidity, and a 12-hour light/dark cycle—maximize mycotoxin yield. Post-cultivation, the biomass is ground and subjected to solvent extraction.

Solvent Extraction and Primary Purification

Initial extraction typically uses polar solvents. Acetonitrile-water (84:16, v/v) efficiently isolates DON from rice cultures, achieving a recovery rate of 70% after rotary evaporation and ethyl acetate partitioning. Alternative methods employ methanol-water (70:30, v/v), though acetonitrile minimizes co-extraction of lipids and pigments. Post-extraction, crude DON is concentrated under vacuum, with residual solvents removed via freeze-drying.

Chromatographic Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC, a liquid-liquid partition method, separates DON using a biphasic ethyl acetate-water (1:1, v/v) system. This one-step process achieves 88% recovery from crude extracts, yielding 116 mg from 200 g of rice culture and 65 mg from moldy corn with >94.9% purity. The technique’s advantages include scalability and avoidance of solid-phase column contamination, though it requires optimization of flow rates (2–3 mL/min) and rotation speeds (800–1,200 rpm).

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 columns (250 × 21.2 mm, 5 μm) further purifies DON. Using acetonitrile-water (15:85, v/v) at 10 mL/min, this method isolates 150 mg of DON from 100 g of rice culture, achieving 98.93% purity. Montmorillonite treatment post-HPLC removes residual impurities, enhancing purity to >99%.

Table 1: Comparative Efficiency of DON Purification Methods

| Method | Starting Material | DON Yield (mg) | Purity (%) | Recovery Rate (%) |

|---|---|---|---|---|

| HSCCC | 200 g rice | 116 | 94.9 | 88 |

| Preparative HPLC | 100 g rice | 150 | 98.93 | 70 |

| Solvent Extraction | 1 kg wheat | 65 | 85 | 50 |

Advanced Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) confirm DON’s structure and purity. Key signals include δH 6.65 (H-10), δH 4.24 (H-15), and δC 207.5 (C-8). Hemiketal formation in solution, detected via NMR, necessitates anhydrous conditions during analysis to prevent artifactual peaks. Quantitative NMR (qNMR) with maleic acid as an internal standard assigns purity with ±0.5% uncertainty.

Mass Spectrometry and UV-Vis Spectroscopy

High-resolution mass spectrometry (HRMS) identifies DON via [M+H]+ at m/z 297.1338. UV-Vis spectra show λmax at 218 nm, correlating with the α,β-unsaturated ketone moiety. Liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI) achieves a limit of detection (LOD) of 30 µg/L, critical for trace analysis.

Challenges in DON Preparation

Emerging Detoxification and Preparation Technologies

Biological Detoxification

Devosia spp. and Nocardioides spp. oxidize DON to 3-keto-DON via aldo-keto reductases, reducing toxicity by 90%. Recombinant enzymes like DepA and DepB catalyze epoxide ring cleavage, enabling large-scale detoxification.

Nanomaterial-Based Purification

Gold nanoflowers (AuNFs) functionalized with anti-DON monoclonal antibodies enhance lateral flow immunoassay sensitivity. Optimal probe synthesis uses 3 μL (6.12 µg) of mAb at pH 7.4, with UV-Vis absorbance at 590 nm confirming nanoparticle stability.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying DON in biological samples, and how do they differ in sensitivity and accuracy?

- Methodology:

- HPLC with UV detection is widely used for DON quantification. Samples are extracted with methanol:acetic acid (85:15, v/v), purified, and analyzed with a mobile phase flow rate of 0.8 mL/min at 220 nm. Retention time for DON is ~14.9 min .

- ELISA offers rapid screening but may cross-react with structurally similar metabolites. Validate with spiked recovery tests and confirmatory HPLC to reduce false positives .

- Key considerations: HPLC provides higher specificity, while ELISA is cost-effective for large-scale screening. Always run duplicates and include internal standards to control matrix effects .

Q. Which animal models are most appropriate for studying acute DON toxicity, and why?

- Methodology:

- Swine are ideal for emesis studies due to sensitivity (0.05–0.1 mg/kg bw induces vomiting). Use controlled feeding trials with DON-contaminated diets and monitor behavioral responses (e.g., feed refusal) .

- Rodents (mice/rats) are suitable for immune modulation studies. Design experiments with graded doses (0.5–10 mg/kg bw) and assess splenocyte proliferation or cytokine profiles .

- Note: Species-specific metabolic pathways (e.g., glucuronidation in humans vs. rodents) must inform model selection .

Q. How can researchers accurately assess human dietary exposure to DON?

- Methodology:

- Use direct urinary biomarker analysis via LC-MS/MS to quantify DON-3-glucuronide and DON-15-glucuronide. Avoid enzymatic hydrolysis (indirect method), which underestimates total DON due to incomplete glucuronide cleavage .

- Collect 24-hour urine samples from cohorts and normalize to creatinine levels. Compare with dietary recall data to correlate intake with biomarker levels .

Advanced Research Questions

Q. What experimental designs are optimal for studying the combined effects of DON and other mycotoxins (e.g., fumonisins)?

- Methodology:

- Use factorial designs with multiple toxin combinations (e.g., DON + FB1). For rainbow trout, administer toxins via contaminated feed under restrictive/ad libitum regimens. Measure endpoints like hepatotoxicity (histopathology) and growth performance .

- Statistical approach: Apply mixed-effects models to account for dose interactions. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

- Challenge: Ensure toxin purity and stability in feed matrices via pre-trial HPLC validation .

Q. How can microbial biodegradation strategies be optimized to detoxify DON in contaminated crops?

- Methodology:

- Screen soil-derived bacteria (e.g., Devosia insulae A16) for DON-to-DOM-1 conversion. Use batch cultures with DON (50–100 ppm) and monitor degradation via LC-MS. Optimize conditions (pH, temperature) using response surface methodology .

- For enzymatic approaches, clone Rhizobacteria-derived enzymes (e.g., aldo-keto reductases) into E. coli and assess activity on DON’s C3 carbonyl group .

- Validation: Test detoxified substrates in vitro (e.g., porcine intestinal cells) to confirm reduced cytotoxicity .

Q. What strategies address the challenges of quantifying masked DON metabolites in plant and human samples?

- Methodology:

- Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) identifies conjugated forms (e.g., DON-3-glucoside). Perform untargeted metabolomics with collision-induced dissociation to fragment adducts .

- Synthesize reference standards via enzymatic glucosylation or collaborate with specialized labs. Use stable isotope-labeled internal standards for quantification .

Q. How do chronic low-dose DON exposure models differ from acute models in studying immune dysregulation?

- Methodology:

- Chronic models: Expose mice to 1–2 mg/kg DON daily for 8–12 weeks. Assess systemic effects via flow cytometry (T-cell subsets) and multiplex cytokine assays. Include pair-fed controls to distinguish toxin effects from reduced feed intake .

- Acute models: Administer a single bolus (5–10 mg/kg) and monitor transient responses (e.g., IL-6, TNF-α spikes) within 24–72 hours .

- Data interpretation: Use longitudinal mixed-effects models to analyze time-dependent immune changes .

Methodological Considerations

Q. What statistical approaches are critical for analyzing DON toxicity data with high variability?

- Approach:

- For dose-response studies, use nonlinear regression (e.g., log-logistic models) to estimate EC50 values. Apply bootstrapping to calculate confidence intervals .

- For microbiome data (e.g., butyrate production post-DON exposure), perform PERMANOVA on Bray-Curtis distances and LEfSe analysis for taxon-specific effects .

Q. How can in vitro models be validated against in vivo DON toxicity data?

- Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.